1beta-HydroxyVitaminD2

Übersicht

Beschreibung

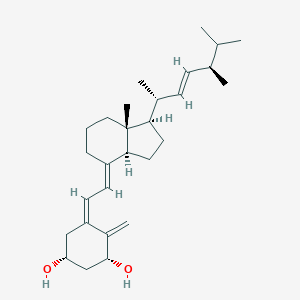

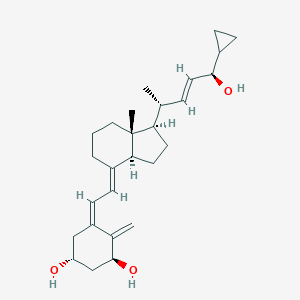

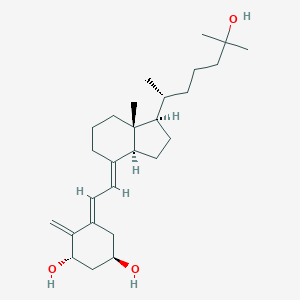

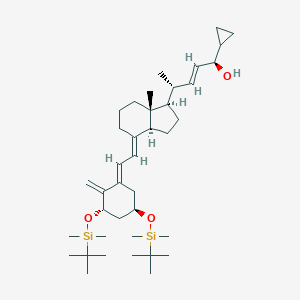

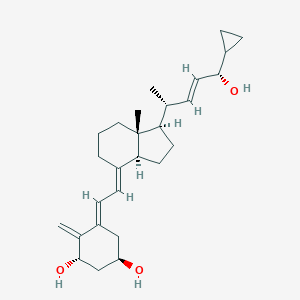

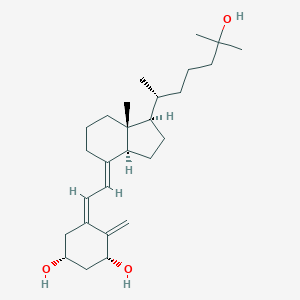

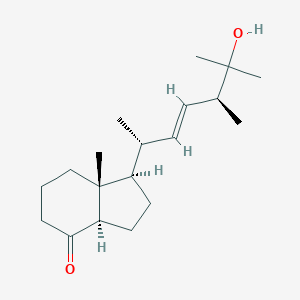

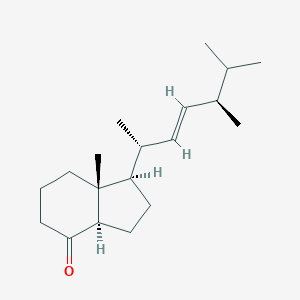

1beta-HydroxyVitaminD2, also known as Doxercalciferol, is a synthetic prodrug of the active 1,25-dihydroxy vitamin D2 . It is used to suppress the synthesis and secretion of parathyroid hormone in secondary hyperparathyroidism . It is effective in stimulating bone growth and, in combination therapy with angiotensin receptor blockers, ameliorates albuminuria and glomerulosclerosis associated with diabetic nephropathy .

Molecular Structure Analysis

The molecular formula of 1beta-HydroxyVitaminD2 is C28H44O2 . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Analysis

Impurity of Doxercalciferol, also known as 1beta-HydroxyVitaminD2, is used in the pharmaceutical industry for the analysis of injectable formulations containing Doxercalciferol . It is used as a standard in solid-phase extraction (SPE) studies for enhanced sensitivity and accuracy . This method is shown to be stability-indicating and free from interferences from any of the formulation excipients and potential degradation products and impurities .

Treatment of Chronic Kidney Disease

Doxercalciferol, a synthetic analogue of vitamin D, is used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease . The impurity of Doxercalciferol, 1beta-HydroxyVitaminD2, is considered to be an active analogue of Doxercalciferol and can be quantified using the current method .

Production of Doxercalciferol

1beta-HydroxyVitaminD2 is a degradation product of Doxercalciferol. A new process for the production of Doxercalciferol from ergocalciferol was developed using a continuous photoisomerization of a known vitamin D intermediate as the key step . This method circumvents the limitations of batch photoisomerization processes .

4. Role in Insulin Resistance and Diabetes Vitamin D, including its active form 1,25-dihydroxyvitamin D (which 1beta-HydroxyVitaminD2 is a part of), plays a critical role in the pathogenesis of inflammation, insulin resistance, and obesity . Various pathways suggest that vitamin D directly improves insulin sensitivity and secretion .

5. Role in Metabolic Syndrome and Cardiovascular Disease Many studies have demonstrated an inverse relationship between vitamin D concentrations and pro-inflammatory markers, insulin resistance, glucose intolerance, metabolic syndrome, obesity, and cardiovascular disease . It is interesting to note that several long-term studies also revealed an inverse correlation between vitamin D levels and the occurrence of diabetes mellitus .

6. Clinical Diagnosis and Management of Renal Disease and Sarcoidosis Measurement of 1,25-dihydroxyvitamin D in serum, which includes 1beta-HydroxyVitaminD2, can aid in clinical diagnosis and/or management of renal disease, sarcoidosis, and rare inherited diseases .

Wirkmechanismus

Target of Action

The primary target of the Impurity of Doxercalciferol, also known as 1beta-HydroxyVitaminD2, is the Vitamin D receptor (VDR) . The VDR is a nuclear receptor that, when activated, regulates the expression of genes involved in a variety of biological processes, including calcium homeostasis and immune response .

Mode of Action

The Impurity of Doxercalciferol interacts with its target, the VDR, by binding to it . This binding initiates a series of events leading to the transcription of genes that are responsive to Vitamin D . The activated VDR can then modulate the transcription of these genes, leading to changes in cellular function .

Biochemical Pathways

The Impurity of Doxercalciferol, like Doxercalciferol, is involved in the Vitamin D metabolic pathway . It undergoes metabolic activation in vivo to form a biologically active form of Vitamin D2 . This active form can then regulate the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and other processes related to calcium homeostasis .

Pharmacokinetics

It is known that doxercalciferol, the parent compound, undergoes 25-hydroxylation in the liver to become the active form, without the involvement of kidneys . It is likely that the Impurity of Doxercalciferol follows a similar metabolic pathway .

Result of Action

The result of the action of the Impurity of Doxercalciferol is the regulation of calcium homeostasis in the body . By activating the VDR and modulating the transcription of Vitamin D-responsive genes, it can influence the absorption and reabsorption of calcium in the intestines and kidneys, respectively . This can have significant effects on bone health and other biological processes .

Action Environment

The action of the Impurity of Doxercalciferol, like that of Vitamin D, can be influenced by various environmental factors. For example, the synthesis of Vitamin D in the skin is dependent on exposure to sunlight . Therefore, factors such as geographical location, season, and time of day can influence the levels of Vitamin D and its analogs in the body . Additionally, dietary intake of Vitamin D can also play a role .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBNHCUPKIYDM-BLKIPSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617847 | |

| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Impurity of Doxercalciferol | |

CAS RN |

127516-23-8 | |

| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)